molecular formula C23H29N3O4S B11469465 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B11469465
M. Wt: 443.6 g/mol
InChI Key: WYEWNAYZAHIQOT-UHFFFAOYSA-N
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Description

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The sulfonamide group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-HYDROXYPHENYL)-4,4-DIMETHYL-5-OXO-2-THIOIMIDAZOLIDIN-1-YL]-2-TRIFLUOROMETHYLBENZONITRILE
  • 7-ACETOXY-4-METHYLCOUMARIN

Uniqueness

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C23H29N3O4S/c1-14(2)21-17(5)25(6)26(23(21)27)19-8-10-20(11-9-19)31(28,29)24-18-12-15(3)22(30-7)16(4)13-18/h8-14,24H,1-7H3

InChI Key

WYEWNAYZAHIQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C

Origin of Product

United States

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